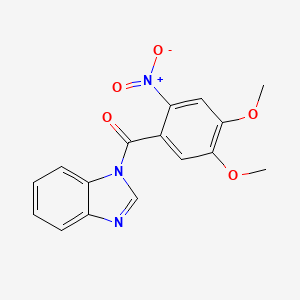

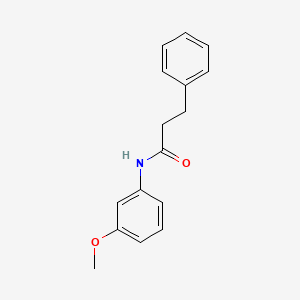

![molecular formula C19H24FN3O2 B5551106 3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" often involves multi-step processes, focusing on achieving high specificity and yield. For instance, Kumar et al. (2004) described the synthesis of a potential PET imaging agent for CB(1) receptors through a multi-step synthesis process, highlighting the importance of optimizing conditions for the desired product's selective labeling and high radiochemical yield (Kumar et al., 2004). Similarly, Shestopalov et al. (2002) demonstrated a one-step synthesis of substituted compounds, emphasizing the efficiency of chemical and electrochemical reactions for the creation of complex structures (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" often involves intricate arrangements of atoms and bonds, enabling specific interactions and functionalities. Trilleras et al. (2005) discussed the formation of hydrogen-bonded chains in molecular structures, illustrating how single C-H...O hydrogen bonds can influence the overall structure and stability of compounds (Trilleras et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and related compounds can exhibit selectivity towards specific receptors or biological targets. For example, the research by van Niel et al. (1999) explored the fluorination of indoles and indazoles, providing insights into how such modifications can yield compounds with selective receptor affinity and improved pharmacokinetic profiles (van Niel et al., 1999).

Physical Properties Analysis

The physical properties of "this compound" and its analogs are crucial for understanding their behavior in different environments. Studies such as those by Khan et al. (2013), which reported on the crystal and molecular structure of a related compound, help in understanding how molecular arrangements affect melting points, solubility, and other physical characteristics (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their functional groups and molecular structure. Halim and Ibrahim (2022) conducted a detailed analysis of a novel compound, including spectral analysis, quantum studies, and evaluations of NLO and thermodynamic properties, showcasing how different structural elements contribute to the compound's reactivity and stability (Halim & Ibrahim, 2022).

Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

Compounds structurally related to the query chemical have been identified as inhibitors of Aurora kinases, which are essential for cell proliferation and are overexpressed in several types of cancers. Such inhibitors can potentially be utilized in the development of cancer therapeutics by targeting cell division processes (ロバート ヘンリー,ジェームズ, 2006).

CB1 Receptor Imaging for Neurological Disorders

A similar compound has been synthesized for potential use as a PET imaging agent for CB1 cannabinoid receptors, which are implicated in various neurological disorders. This research underscores the utility of fluorophenyl-piperidine derivatives in developing diagnostic tools for brain health and disease monitoring (J. Kumar et al., 2004).

Antitumor Activity of Pyrazole Derivatives

Research on pyrazole derivatives has shown significant antitumor activity against various human carcinoma cell lines, indicating the potential of such compounds in chemotherapy. The fluorophenyl group's presence, similar to the query compound, suggests possible applications in designing new anticancer agents (H. Naito et al., 2005).

Protoporphyrinogen IX Oxidase Inhibition for Herbicide Development

Compounds with trifluoromethyl-substituted phenyl groups have been explored as inhibitors of protoporphyrinogen IX oxidase, a key enzyme in the chlorophyll biosynthetic pathway. This research is relevant for developing herbicides that target this pathway in weeds, suggesting a potential agricultural application for similar compounds (Bin Li et al., 2005).

Future Directions

Future research could focus on elucidating the synthesis methods for this compound, studying its reactivity, and investigating its potential biological activities. Given the wide range of activities exhibited by pyrazole-containing compounds, it could have potential applications in medicinal chemistry .

properties

IUPAC Name |

[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-2-5-16-11-18(22-21-16)19(24)23-9-4-6-14(12-23)13-25-17-8-3-7-15(20)10-17/h3,7-8,10-11,14H,2,4-6,9,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPFQZBJODOZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

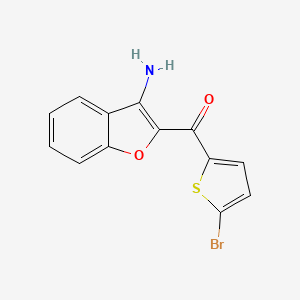

![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)